6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

Catalog No.
S752255
CAS No.
72040-64-3
M.F
C16H27N3O4S
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-...

CAS Number

72040-64-3

Product Name

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid

Molecular Formula

C16H27N3O4S

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1

InChI Key

CMUGHZFPFWNUQT-HUBLWGQQSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Synonyms

6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic Acid; 6-[(Biotinyl)amino]hexanoic acid; Biotin X;

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Enzyme Cofactor:

Biotin functions as a vital cofactor for several enzymes, playing a key role in facilitating various metabolic pathways, including:

  • Fatty acid synthesis and degradation
  • Glucose metabolism
  • Branched-chain amino acid metabolism

Nutritional Research:

Biotin deficiency is a rare condition but can manifest through various symptoms like hair loss, dermatitis, and neurological issues. Research studies investigate the role of biotin supplementation in:

  • Addressing biotin deficiency and its associated health problems
  • Evaluating potential benefits in specific populations, such as pregnant women and individuals with certain medical conditions, like diabetes

Drug Development:

Biotin's unique structure and binding properties have led to its exploration in the development of novel drugs for various conditions:

  • Biotinylated molecules can be used to target specific cells or tissues for drug delivery, improving drug efficacy and reducing side effects
  • Researchers are investigating the potential of biotin-conjugated drugs for treating cancers and other diseases

Biochemistry and Cell Biology:

Biotin plays a crucial role in various cellular processes, making it a valuable tool in:

  • Studying protein-protein interactions and cellular signaling pathways
  • Investigating the function and regulation of biotin-dependent enzymes within cells

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid is a complex organic compound categorized under biotin and its derivatives. It features a unique structure that includes a ureido ring fused with a tetrahydrothiophene ring, contributing to its biological relevance. The molecular formula is C16H27N3O4SC_{16}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 357.47 g/mol . This compound has garnered attention for its potential applications in biochemistry and medicinal chemistry.

  • As mentioned earlier, Bioepiderm is believed to be a precursor in biotin biosynthesis []. Biotin acts as a coenzyme for several enzymes involved in important metabolic pathways like fatty acid synthesis and gluconeogenesis []. However, the detailed mechanism by which Bioepiderm is converted to biotin and how it influences these pathways requires further research [].
  • Information on the safety profile and potential hazards associated with Bioepiderm is limited due to its rarity and lack of widespread use.
  • As a general precaution, handling unknown compounds requires following standard laboratory safety protocols.
Typical of amides and carboxylic acids, including:

  • Hydrolysis: Involving the cleavage of the amide bond, yielding the corresponding acid and amine.
  • Esterification: Reacting with alcohols to form esters, which can be useful in drug formulation.
  • Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.

These reactions underline the compound's versatility in synthetic organic chemistry and its potential utility in drug development.

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid exhibits significant biological activity, particularly in biotinylation processes. It is employed to label biomolecules, facilitating studies in proteomics and molecular biology. The compound's structure allows it to interact with various biological systems, enhancing the delivery of therapeutic agents .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thienoimidazole Ring: Starting from appropriate precursors, the thienoimidazole core is constructed through cyclization reactions.
  • Amidation: The hexanoic acid moiety is introduced via amidation with an appropriate amine.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications.

These methods highlight the compound's synthetic complexity and the need for careful reaction conditions to achieve desired yields.

This compound finds applications primarily in:

  • Bioconjugation: Used for attaching biotin to proteins or nucleic acids, facilitating detection and purification.
  • Drug Development: Potential use as a therapeutic agent due to its unique structural properties that may interact with specific biological targets.
  • Research Tools: Employed in biochemical assays and studies involving protein interactions and modifications.

Interaction studies indicate that 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid can bind effectively to proteins via biotin-streptavidin interactions. This property is exploited in various assays, allowing for sensitive detection methods in research settings. Additionally, preliminary studies suggest potential interactions with cellular receptors, warranting further investigation into its pharmacological profile .

Several compounds share structural similarities with 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid:

Compound NameMolecular FormulaKey Features
N-Biotinyl-6-aminohexanoic acidC16H27N3O4SC_{16}H_{27}N_{3}O_{4}SBiotin derivative used for protein labeling
Biotin-XC16H27N3O4SC_{16}H_{27}N_{3}O_{4}SA biotinylation reagent with similar applications
6-(Biotinylamino)caproic acidC14H25N3O4C_{14}H_{25}N_{3}O_{4}Shorter carbon chain but retains biotinylation properties

Uniqueness

The uniqueness of 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid lies in its specific thienoimidazole structure, which may offer distinct binding properties and enhanced stability compared to other biotin derivatives. This could lead to improved performance in biochemical applications and therapeutic contexts.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

357.17222752 g/mol

Monoisotopic Mass

357.17222752 g/mol

Heavy Atom Count

24

Wikipedia

6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid

Dates

Modify: 2023-08-15

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